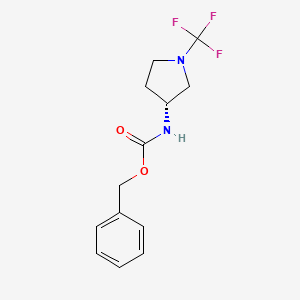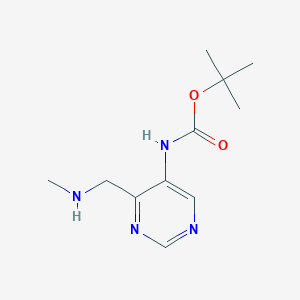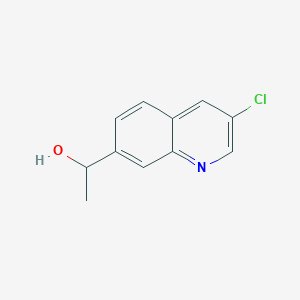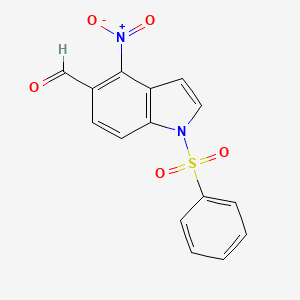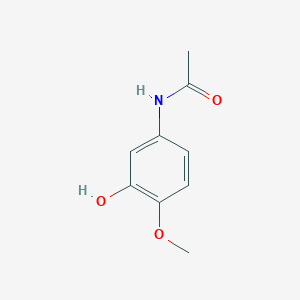![molecular formula C13H11BrCl2N2O B13973365 5-Bromo-3-[1-(2,6-dichloro-phenyl)-ethoxy]-pyridin-2-ylamine CAS No. 756520-82-8](/img/structure/B13973365.png)
5-Bromo-3-[1-(2,6-dichloro-phenyl)-ethoxy]-pyridin-2-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-[1-(2,6-dichlorophenyl)ethoxy]-2-pyridinamine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a dichlorophenyl group, and a pyridinamine moiety. Its molecular formula is C13H10BrCl2N2O.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[1-(2,6-dichlorophenyl)ethoxy]-2-pyridinamine typically involves multiple steps, including halogenation, etherification, and amination reactions. One common method involves the bromination of 3-hydroxy-2-pyridinamine, followed by the etherification with 1-(2,6-dichlorophenyl)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as tubular diazotization reaction technology can be employed to prepare intermediate diazonium salts, which are then converted to the final product through subsequent reactions .
化学反応の分析
Types of Reactions
5-Bromo-3-[1-(2,6-dichlorophenyl)ethoxy]-2-pyridinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Bromo-3-[1-(2,6-dichlorophenyl)ethoxy]-2-pyridinamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of 5-Bromo-3-[1-(2,6-dichlorophenyl)ethoxy]-2-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-Bromo-2-chlorophenol: Another brominated compound with different functional groups and applications.
Indole Derivatives: Compounds with similar aromatic structures but different biological activities.
Uniqueness
5-Bromo-3-[1-(2,6-dichlorophenyl)ethoxy]-2-pyridinamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
特性
CAS番号 |
756520-82-8 |
|---|---|
分子式 |
C13H11BrCl2N2O |
分子量 |
362.0 g/mol |
IUPAC名 |
5-bromo-3-[1-(2,6-dichlorophenyl)ethoxy]pyridin-2-amine |
InChI |
InChI=1S/C13H11BrCl2N2O/c1-7(12-9(15)3-2-4-10(12)16)19-11-5-8(14)6-18-13(11)17/h2-7H,1H3,(H2,17,18) |
InChIキー |
COFBKEKJQXGIOL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC=C1Cl)Cl)OC2=C(N=CC(=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


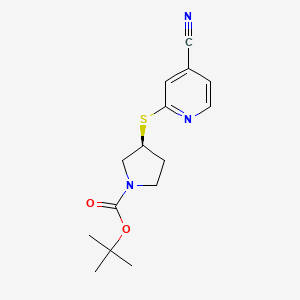
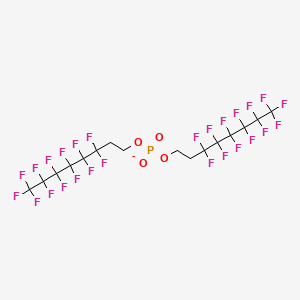
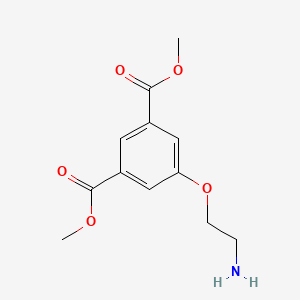

![L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B13973304.png)
